(S)-3-Hydroxy-3-methyl-2-oxopentanoate

Description

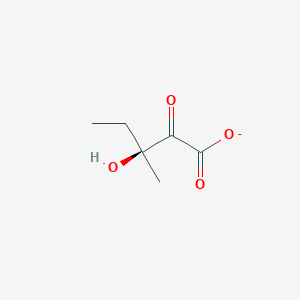

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

(3S)-3-hydroxy-3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m0/s1 |

InChI Key |

YJVOWRAWFXRESP-LURJTMIESA-M |

Isomeric SMILES |

CC[C@@](C)(C(=O)C(=O)[O-])O |

Canonical SMILES |

CCC(C)(C(=O)C(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-3-Hydroxy-3-methyl-2-oxopentanoate IUPAC name and synonyms

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, covering its chemical identity, physicochemical properties, and biological significance.

Chemical Identity

IUPAC Name: (S)-3-hydroxy-3-methyl-2-oxopentanoic acid[1]

This compound is the conjugate base of (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.[2]

Synonyms:

-

(S)-3-hydroxy-3-methyl-2-oxovalerate

-

(S)-2-keto-3-hydroxy-3-methylvalerate

-

(S)-alpha-keto-beta-hydroxy-beta-methylvalerate[2]

-

3-hydroxy-3-methyl-2-oxopentanoate[2]

-

3-hydroxy-3-methyl-2-oxovalerate[2]

-

2-keto-3-hydroxy-3-methylvalerate[2]

-

alpha-keto-beta-hydroxy-beta-methylvalerate[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-Hydroxy-3-methyl-2-oxopentanoate and its parent acid.

| Property | Value (3-Hydroxy-3-methyl-2-oxopentanoate) | Value (3-Hydroxy-3-methyl-2-oxopentanoic acid) |

| Molecular Formula | C6H9O4- | C6H10O4 |

| Molecular Weight | 145.13 g/mol [2] | 146.14 g/mol [1] |

| XLogP3 | 0.8 | 0.1 |

| Topological Polar Surface Area | 77.4 Ų[2] | 74.6 Ų[1] |

| Formal Charge | -1 | 0 |

| InChI Key | YJVOWRAWFXRESP-UHFFFAOYSA-M | YJVOWRAWFXRESP-UHFFFAOYSA-N[1] |

| PubChem CID | 11953877[2] | 440269[1] |

Biological Significance and Metabolic Pathway

This compound is a metabolite in the degradation pathway of the branched-chain amino acid (BCAA) L-isoleucine. Its precursor, (S)-3-methyl-2-oxopentanoate, is a key intermediate in this pathway.[3]

The accumulation of branched-chain alpha-keto acids, including (S)-3-methyl-2-oxopentanoate, is a hallmark of Maple Syrup Urine Disease (MSUD) , an inherited metabolic disorder.[3] This disease results from a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, which is responsible for the oxidative decarboxylation of these keto acids.[3]

(S)-3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, suggesting it is a downstream metabolite in the isoleucine catabolic pathway, particularly when the primary pathway is impaired.[1]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the position of this compound.

Caption: Metabolic pathway of L-isoleucine.

Experimental Protocols

Generalized Synthesis Workflow:

The following diagram outlines a potential workflow for the synthesis of 2-hydroxy and 2-oxo acids, which could be adapted for the target molecule.

Caption: Generalized synthetic workflow.

References

The Metabolic Crossroads of (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a hydroxylated derivative of a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While a dedicated metabolic pathway for this compound is not well-documented, its metabolic fate is intrinsically linked to the intricate and vital pathway of isoleucine degradation. This technical guide provides an in-depth exploration of the synthesis and degradation of its parent compound, (S)-3-methyl-2-oxopentanoate, and postulates the metabolic positioning of its hydroxylated form. We will delve into the enzymatic reactions, downstream metabolic connections to the Krebs cycle and ketogenesis, and provide detailed experimental protocols for the analysis of key metabolites.

Introduction: The Metabolic Context

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is the α-keto acid analog of isoleucine.[1] It is a central intermediate in the catabolic pathway of isoleucine, a process that is crucial for energy production, particularly in extra-hepatic tissues like skeletal muscle.[2] The degradation of isoleucine is both glucogenic, yielding propionyl-CoA which can be converted to the Krebs cycle intermediate succinyl-CoA, and ketogenic, producing acetyl-CoA which can be used for ketone body synthesis or enter the Krebs cycle.[2][3]

The hydroxylation of (S)-3-methyl-2-oxopentanoate to form this compound is not a canonical step in the primary isoleucine degradation pathway. It may represent a secondary modification, potentially for detoxification or excretion, or a less-characterized side reaction. Understanding the core pathway of isoleucine catabolism is therefore essential to infer the metabolic significance of this compound.

The Isoleucine Degradation Pathway: Core of the Metabolic Hub

The breakdown of isoleucine is a multi-step process involving several key enzymatic reactions.

Transamination of Isoleucine

The initial step in isoleucine catabolism is the reversible transfer of its amino group to α-ketoglutarate, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate and glutamate.[3][4]

Oxidative Decarboxylation

Subsequently, (S)-3-methyl-2-oxopentanoate undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[3][4]

β-Oxidation-like Steps

2-methylbutanoyl-CoA then enters a series of reactions analogous to the β-oxidation of fatty acids.[3][4] These steps include:

-

Dehydrogenation: Catalyzed by 2-methylacyl-CoA dehydrogenase , forming (E)-2-methylcrotonoyl-CoA.

-

Hydration: The addition of a water molecule by enoyl-CoA hydratase .

-

Dehydrogenation: A second dehydrogenation step catalyzed by a hydroxyacyl-CoA dehydrogenase .

-

Thiolysis: The final step, catalyzed by β-ketothiolase , cleaves the molecule into acetyl-CoA and propionyl-CoA .[3][4]

Formation of this compound: A Postulated Diversion

The formation of this compound likely occurs through the hydroxylation of (S)-3-methyl-2-oxopentanoate. This reaction could be catalyzed by a member of the cytochrome P450 family of enzymes or another hydroxylase. This step is not considered part of the main energy-yielding pathway but may be significant in certain metabolic states or for detoxification.

Downstream Metabolic Fates

The end products of isoleucine degradation, acetyl-CoA and propionyl-CoA, are pivotal metabolic intermediates.

-

Acetyl-CoA: Can enter the Krebs cycle to be oxidized for ATP production or, under conditions of high fat metabolism, can be used in the liver for the synthesis of ketone bodies (ketogenesis).[2][5]

-

Propionyl-CoA: Is converted to succinyl-CoA , a Krebs cycle intermediate, through a series of reactions requiring the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1][6] This anaplerotic replenishment of the Krebs cycle underscores the glucogenic nature of isoleucine.[2]

Quantitative Data

While specific quantitative data for the metabolism of this compound is not available, the following table summarizes key enzymatic parameters for the related and well-characterized isoleucine degradation pathway.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine | (S)-3-methyl-2-oxopentanoate | 500-1000 | 10-50 | General literature values |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | (S)-3-methyl-2-oxopentanoate | 2-methylbutanoyl-CoA | 10-50 | 5-20 | General literature values |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | 290 | Not specified | [7] |

Note: The provided Km and Vmax values are approximate and can vary significantly depending on the tissue, species, and experimental conditions.

Experimental Protocols

The following protocols provide a framework for the analysis of key metabolites in the isoleucine degradation pathway.

Quantification of Organic Acids (including α-keto acids) by GC-MS

This method is suitable for the quantification of (S)-3-methyl-2-oxopentanoate and other organic acid intermediates.[8]

5.1.1. Sample Preparation (from biological fluids or tissues):

-

Homogenize tissue samples in a suitable buffer.

-

Deproteinize the sample by adding a precipitating agent (e.g., ice-cold acetone or perchloric acid) and centrifuging to remove the protein pellet.

-

The supernatant containing the organic acids is collected and dried under a stream of nitrogen.

5.1.2. Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at 60-80°C for 30-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

5.1.3. GC-MS Analysis:

-

Inject the derivatized sample onto a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Analysis of Acyl-CoA Esters by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of acetyl-CoA, propionyl-CoA, and other acyl-CoA intermediates.[9][10]

5.2.1. Extraction of Acyl-CoAs:

-

Homogenize frozen tissue samples in a cold extraction buffer (e.g., 60% acetonitrile in 25 mM potassium phosphate buffer, pH 7.0).

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

The supernatant containing the acyl-CoAs is collected.

5.2.2. HPLC Separation:

-

Inject the extract onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

5.2.3. MS/MS Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.

-

Quantification is performed using an internal standard, typically a stable isotope-labeled version of the analyte.

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language, illustrate the key pathways discussed.

Caption: The core isoleucine degradation pathway leading to acetyl-CoA and propionyl-CoA.

Caption: Integration of isoleucine degradation products into central metabolic pathways.

Conclusion

While this compound is not a primary intermediate in a major metabolic pathway, its existence points to the potential for modifications of core metabolic intermediates. A thorough understanding of the isoleucine degradation pathway is paramount for elucidating the synthesis, degradation, and physiological relevance of this hydroxylated compound. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to quantify the key players in this metabolic network, which is crucial for advancing our knowledge in metabolic diseases and drug development. Further research is warranted to characterize the enzymes responsible for the hydroxylation of (S)-3-methyl-2-oxopentanoate and to determine its ultimate metabolic fate and biological activity.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on (S)-3-Hydroxy-3-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a small organic molecule, the biological significance of which is currently not well delineated in scientific literature. It is the conjugate base of 3-hydroxy-3-methyl-2-oxopentanoic acid and is structurally related to (S)-3-methyl-2-oxopentanoate, a well-characterized intermediate in the metabolism of the branched-chain amino acid isoleucine. This technical guide synthesizes the available chemical and physical data for this compound and provides a comparative context with its more extensively studied analogue. Due to the limited specific research on this molecule, this document also outlines putative metabolic pathways and general experimental methodologies that could be adapted for its further investigation. This guide aims to serve as a foundational resource for researchers interested in exploring the potential biological roles and therapeutic implications of this understudied metabolite.

Introduction

This compound is a chiral alpha-keto acid. Its chemical structure, featuring a hydroxyl group at the C3 position, distinguishes it from (S)-3-methyl-2-oxopentanoate, a key metabolite in the catabolic pathway of isoleucine. The accumulation of 3-methyl-2-oxopentanoate in the body is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2] Given the structural similarity, it is plausible that this compound may play a role in related metabolic pathways, either as a minor intermediate, a byproduct, or a potential biomarker for other metabolic states. However, a comprehensive understanding of its biological function is currently lacking. This guide provides a detailed overview of its known properties and outlines a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Hydroxy-3-methyl-2-oxopentanoate and its parent acid are presented below. This data is compiled from comprehensive chemical databases.[3]

| Property | Value (for 3-Hydroxy-3-methyl-2-oxopentanoate) | Value (for 3-Hydroxy-3-methyl-2-oxopentanoic acid) |

| Molecular Formula | C₆H₉O₄⁻ | C₆H₁₀O₄ |

| Molecular Weight | 145.13 g/mol | 146.14 g/mol |

| IUPAC Name | (3S)-3-hydroxy-3-methyl-2-oxopentanoate | (3S)-3-hydroxy-3-methyl-2-oxopentanoic acid |

| Synonyms | 3-hydroxy-3-methyl-2-oxovalerate, 2-keto-3-hydroxy-3-methylvalerate, alpha-keto-beta-hydroxy-beta-methylvalerate | 3-hydroxy-3-methyl-2-oxovaleric acid |

| ChEBI ID | CHEBI:53338 | CHEBI:28710 |

| PubChem CID | 11953877 | 440269 |

Putative Biological Role and Metabolic Pathway

While no definitive biological role or metabolic pathway has been experimentally confirmed for this compound, its structure suggests a likely origin from the metabolism of (S)-3-methyl-2-oxopentanoate. It is hypothesized that a hydroxylation reaction, catalyzed by a yet-to-be-identified hydroxylase enzyme, could convert (S)-3-methyl-2-oxopentanoate to this compound. This putative pathway is depicted in the diagram below.

Caption: A putative metabolic pathway for the formation of this compound.

This hypothetical pathway suggests that the abundance of this compound might be linked to the metabolic flux through the isoleucine catabolic pathway. Further research is required to identify the specific enzymes and cellular conditions involved in this transformation.

Experimental Protocols

Due to the limited research on this compound, specific and validated experimental protocols for its study are not available in the public domain. However, based on its chemical nature as a small, polar alpha-keto acid, a general workflow for its detection and quantification in biological samples can be proposed.

General Workflow for Analysis

A generalized experimental workflow for the analysis of this compound from biological matrices is outlined below. This workflow would require significant optimization and validation for specific applications.

Caption: A general experimental workflow for the analysis of this compound.

Considerations for Method Development

-

Extraction: Due to its polar nature, a polar solvent system, such as a mixture of methanol, acetonitrile, and water, would likely be effective for extraction from biological matrices.

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization would be necessary to increase the volatility of the analyte. Common derivatization agents for keto acids include silylating agents (e.g., BSTFA) or oximation followed by silylation.

-

Chromatography: Liquid Chromatography (LC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, coupled with Mass Spectrometry (MS) would be a suitable method for its direct analysis without derivatization.

-

Quantification: For accurate quantification, the use of a stable isotope-labeled internal standard of this compound would be essential. As this is not commercially available, its chemical synthesis would be a prerequisite for quantitative studies.

Potential in Drug Development

The therapeutic potential of modulating the levels of this compound is currently unknown. However, as with many metabolites, its dysregulation could be associated with disease states. If it is found to be a biomarker for a specific metabolic condition, it could be a valuable diagnostic tool. Furthermore, if it exhibits any bioactivity, it could serve as a lead compound for the development of new therapeutic agents. Research into its effects on cellular signaling pathways and enzyme kinetics is warranted to explore these possibilities.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of metabolomics. While its chemical properties are documented, its biological role remains speculative. The immediate priorities for future research should be:

-

Confirmation of its presence in biological systems: Utilizing high-resolution mass spectrometry to screen for this metabolite in various biological samples.

-

Elucidation of its metabolic origin: Isotope tracing studies using labeled isoleucine could confirm its biosynthetic pathway.

-

Identification of associated enzymes: Proteomic and genetic approaches could help identify the hydroxylase responsible for its formation.

-

Assessment of its biological activity: Cellular assays to determine its effects on cell viability, signaling, and metabolism.

Addressing these fundamental questions will be crucial to unlocking the biological significance of this compound and its potential relevance to human health and disease.

References

Unveiling (S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Novel Endogenous Metabolite in Mammalian Physiology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate, a hydroxylated branched-chain α-keto acid (HBCA), has emerged as a significant, yet under-investigated, endogenous metabolite in mammals. Arising from the catabolic pathway of the essential amino acid isoleucine, this molecule is increasingly recognized for its potential roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological relevance of this compound. We detail the state-of-the-art analytical methodologies for its detection and quantification, present available quantitative data from mammalian studies, and delineate its metabolic pathway. This document serves as a foundational resource for researchers in metabolic diseases, drug discovery, and nutritional science, aiming to stimulate further investigation into the therapeutic and diagnostic potential of this intriguing molecule.

Introduction

The landscape of mammalian metabolism is continually expanding with the discovery of novel endogenous molecules that play critical roles in health and disease. Among these are the hydroxylated branched-chain α-keto acids (HBCAs), a class of metabolites derived from the breakdown of branched-chain amino acids (BCAAs). This guide focuses on a specific HBCA, this compound, a product of isoleucine catabolism. While its unhydroxylated precursor, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate), is a well-established intermediate in BCAA metabolism, the presence and significance of its hydroxylated form have only recently begun to be appreciated.

Elevated levels of BCAAs and their keto-acid derivatives are implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease (MSUD)[1]. The corresponding α-hydroxy acids are also found to accumulate in these conditions[2]. Understanding the complete metabolic fate of BCAAs, including the formation of hydroxylated derivatives like this compound, is therefore crucial for elucidating the pathophysiology of these diseases and for the development of novel therapeutic strategies.

This guide will provide a detailed exploration of the current knowledge surrounding this compound, with a focus on its discovery in mammalian systems, its biosynthetic pathway, and the analytical techniques employed for its study.

Biosynthesis of this compound

This compound is an intermediate in the catabolic pathway of L-isoleucine. The initial steps of BCAA degradation are common for leucine, isoleucine, and valine, primarily occurring in extrahepatic tissues like skeletal muscle. The pathway involves two key enzymatic reactions before the specific hydroxylation step.

The catabolism of L-isoleucine begins with a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This is followed by an irreversible oxidative decarboxylation of the α-keto acid by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory step in BCAA metabolism. Subsequent steps in the canonical pathway involve dehydrogenation, hydration, and thiolytic cleavage.

While the precise enzyme responsible for the 3-hydroxy modification of 3-methyl-2-oxopentanoate has not been definitively characterized in mammals, it is hypothesized to be a hydroxylase that acts on an intermediate in the isoleucine degradation pathway.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of this compound from L-isoleucine.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data in Mammalian Systems

To date, specific quantitative data for this compound in mammalian tissues and fluids are not widely available in the literature. However, studies on related branched-chain α-keto and α-hydroxy acids provide a basis for expected concentration ranges and analytical approaches. The unhydroxylated precursor, (S)-3-methyl-2-oxopentanoate, has been quantified in human plasma.

| Metabolite | Matrix | Condition | Concentration Range | Reference |

| (S)-3-Methyl-2-oxopentanoate | Human Plasma | Healthy | Not explicitly stated, but method validated for detection. | Schadewaldt et al., 1996 |

| 3-Hydroxypentanoic acid | Human Plasma | Healthy (baseline) | ~0.1 µg/mL | Mawhinney et al., 2021 |

| 3-Oxopentanoic acid | Human Plasma | Healthy (baseline) | ~0.2 µg/mL | Mawhinney et al., 2021 |

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The detection and quantification of this compound in biological matrices present analytical challenges due to its low endogenous concentrations and potential for instability. The most suitable methods are based on mass spectrometry coupled with chromatographic separation.

Sample Preparation

A critical step in the analysis of this compound is the efficient extraction and derivatization from complex biological samples such as plasma, urine, or tissue homogenates.

Protocol: Protein Precipitation and Extraction

-

Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of 50% methanol in water for LC-MS).

Analytical Methodologies

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound without the need for derivatization.

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined using a pure standard.

-

Data Analysis: Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small metabolites. However, it requires a derivatization step to increase the volatility of the analyte.

Protocol: GC-MS Analysis with Derivatization

-

Derivatization:

-

To the dried extract from the sample preparation step, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 45 minutes to protect the keto group.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

-

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan mode to identify the fragmentation pattern or selected ion monitoring (SIM) mode for targeted quantification.

-

Below is a workflow diagram for the analytical detection of this compound.

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an emerging mammalian metabolite with the potential for significant biological activity. As a product of isoleucine catabolism, its levels may be altered in metabolic diseases characterized by dysregulated BCAA metabolism. The analytical protocols outlined in this guide provide a framework for the reliable detection and quantification of this molecule, which is essential for advancing our understanding of its physiological and pathophysiological roles.

Future research should focus on:

-

Definitive Discovery and Quantification: Unambiguously identifying and quantifying this compound in various mammalian tissues and biofluids in both healthy and diseased states.

-

Enzyme Identification: Characterizing the specific hydroxylase responsible for its biosynthesis.

-

Biological Function: Investigating the signaling and metabolic effects of this compound to determine its role in cellular processes.

-

Therapeutic and Diagnostic Potential: Exploring its utility as a biomarker for metabolic diseases and as a potential target for therapeutic intervention.

The continued investigation of this compound promises to provide valuable insights into the complexities of mammalian metabolism and may open new avenues for the diagnosis and treatment of metabolic disorders.

References

(S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Key Intermediate in Isoleucine Metabolism and a Biomarker for Maple Syrup Urine Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While it plays a transient role in normal metabolic processes, its accumulation is a significant indicator of metabolic dysfunction, particularly in the context of Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the endogenous function, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in drug development and metabolic disorders.

Core Function and Metabolic Pathway

This compound is a hydroxylated derivative of (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid. The latter is formed from isoleucine through transamination. The subsequent metabolic fate of these molecules is intrinsically linked to the proper functioning of the branched-chain α-keto acid dehydrogenase (BCKD) complex.

In healthy individuals, the BCKD complex efficiently decarboxylates (S)-3-methyl-2-oxopentanoate, channeling it further down the catabolic pathway to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The hydroxylation of (S)-3-methyl-2-oxopentanoate to form this compound is generally a minor metabolic step.

However, in individuals with Maple Syrup Urine Disease, a genetic disorder characterized by a deficiency in the BCKD complex, the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) is impaired.[1][2] This leads to the accumulation of their respective α-keto acids, including (S)-3-methyl-2-oxopentanoate, in bodily fluids.[1][3][4] Under these pathological conditions, alternative metabolic pathways, including hydroxylation, become more prominent, leading to elevated levels of hydroxylated byproducts such as this compound.[3][5] Therefore, the primary endogenous relevance of this compound is as a biomarker for MSUD.[3][5]

The precise enzymatic machinery responsible for the hydroxylation of (S)-3-methyl-2-oxopentanoate to this compound is not extensively characterized in the literature but is presumed to be part of the body's mechanism to detoxify and excrete the excess α-keto acids.

Quantitative Data

While precise physiological concentrations of this compound are not well-documented, its levels, along with other branched-chain hydroxy acids, are significantly elevated in the urine and plasma of individuals with MSUD.[3][5] The quantification of these metabolites is a key diagnostic tool for the disease. The following table summarizes the expected findings in a clinical context.

| Analyte | Physiological Concentration | Pathophysiological Concentration (MSUD) | Biological Matrix |

| This compound | Trace amounts or undetectable | Significantly elevated | Urine, Plasma |

| (S)-3-methyl-2-oxopentanoate | Low micromolar range | Markedly elevated | Urine, Plasma |

| Isoleucine | Varies with diet and fasting state | Significantly elevated | Plasma |

| Alloisoleucine | Undetectable | Present and elevated | Plasma |

Experimental Protocols

The analysis of this compound and related metabolites in biological samples typically involves chromatographic methods coupled with mass spectrometry.

Sample Preparation

-

Plasma/Serum:

-

Deproteinization is the initial step, commonly achieved by precipitation with organic solvents like acetonitrile or methanol, or by ultrafiltration.

-

The supernatant is collected, dried under a stream of nitrogen, and then reconstituted in a suitable solvent for analysis.

-

-

Urine:

-

Urine samples are often diluted and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

For volatile compounds, a derivatization step is usually necessary prior to gas chromatography.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organic acids.[1]

-

Derivatization: As this compound is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation to convert the hydroxyl and carboxyl groups into their more volatile trimethylsilyl (TMS) esters and ethers.

-

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used to separate the derivatized analytes.

-

MS Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing non-volatile compounds without the need for derivatization, making it a powerful tool for metabolomic studies.[2]

-

Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the analytes.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of organic acids.

-

Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides excellent selectivity and sensitivity.

Signaling Pathways and Future Directions

Currently, there is no established direct signaling role for this compound. Its primary significance lies in its association with the metabolic overflow seen in MSUD. The neurotoxic effects observed in MSUD are generally attributed to the high concentrations of leucine and its corresponding α-keto acid, 2-oxoisocaproate. However, the contribution of other accumulated metabolites, including this compound, to the pathophysiology of the disease remains an area for further investigation.

Future research could focus on:

-

Identifying the specific hydroxylase enzymes responsible for the formation of this compound.

-

Investigating potential subtle signaling or modulatory roles of this and other accumulated hydroxy acids in cellular processes, particularly in neuronal cells.

-

Developing targeted therapies for MSUD that not only manage the levels of the primary branched-chain amino and keto acids but also address the accumulation of their secondary metabolites.

References

- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantification of branched-chain amino acids in blood spots and plasma by liquid chromatography tandem mass spectrometry for the diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myadlm.org [myadlm.org]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. taylorfrancis.com [taylorfrancis.com]

(S)-3-Hydroxy-3-methyl-2-oxopentanoate: A Potential Novel Biomarker in Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is an intriguing, yet under-investigated, metabolite potentially originating from the catabolism of the branched-chain amino acid isoleucine. While its direct biological role and significance as a biomarker are still to be fully elucidated, its structural similarity to well-established biomarkers of metabolic stress and inborn errors of metabolism suggests it holds considerable promise. This technical guide provides a comprehensive overview of the current understanding of this compound, including its proposed metabolic origin, potential clinical relevance, and detailed methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel biomarker in the context of metabolic diseases.

Introduction

Metabolic diseases, including inborn errors of metabolism, mitochondrial disorders, and conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), are characterized by perturbations in key biochemical pathways. The identification of novel biomarkers that can aid in the early diagnosis, prognosis, and monitoring of these conditions is of paramount importance. This compound is a chiral organic acid that has emerged as a molecule of interest due to its relationship with branched-chain amino acid (BCAA) metabolism.

The non-hydroxylated form of this molecule, 3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate), is a well-established biomarker for Maple Syrup Urine Disease (MSUD), a serious inborn error of metabolism.[1] Elevated levels of 3-methyl-2-oxopentanoate have also been associated with impaired fasting glucose and type 2 diabetes.[2] The addition of a hydroxyl group to this molecule to form this compound suggests a potential role in detoxification pathways or as a marker of oxidative stress, warranting further investigation.

This guide will synthesize the available information on this compound, propose a metabolic context for its formation, and provide a framework for its analytical determination, thereby highlighting its potential as a valuable biomarker in metabolic research and clinical diagnostics.

Biochemical Context and Proposed Metabolic Pathway

This compound is structurally related to intermediates in the catabolic pathway of isoleucine. While the precise enzymatic steps leading to its formation have not been definitively characterized, a plausible pathway can be proposed based on known metabolic reactions.

The catabolism of isoleucine begins with a transamination reaction to form (S)-3-methyl-2-oxopentanoate.[3] It is hypothesized that this compound is formed via the subsequent hydroxylation of (S)-3-methyl-2-oxopentanoate. This hydroxylation could be catalyzed by a member of the cytochrome P450 family of enzymes, which are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation of branched-chain fatty acids.[1]

References

An In-depth Technical Guide on the Natural Occurrence of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-3-methyl-2-oxopentanoate, also known as (S)-3-methyl-2-oxovaleric acid or α-keto-β-methylvaleric acid, is a naturally occurring alpha-keto acid. It serves as a key intermediate in the metabolic pathways of the essential branched-chain amino acid, isoleucine. This technical guide provides a comprehensive overview of its natural occurrence, metabolic roles, and the methodologies for its detection and quantification in biological systems. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the significance of this molecule.

Natural Occurrence and Quantitative Data

This compound is found across various biological systems, from microorganisms to humans, as a direct metabolite of isoleucine. Its presence has been identified in human plasma, the yeast Saccharomyces cerevisiae, and the protozoan parasite Trypanosoma brucei. Furthermore, it has been detected in a variety of food products, where it can contribute to the overall flavor profile.

The concentration of this compound can fluctuate based on physiological and pathological conditions. For instance, in humans, its plasma levels are known to increase after the consumption of a protein-rich meal or during prolonged periods of fasting. While precise concentrations can vary between individuals and analytical methods, the following table summarizes available quantitative data for branched-chain alpha-keto acids, including this compound (KMVA), in different biological matrices.

| Biological Matrix | Organism/Condition | Analyte | Concentration Range | Reference |

| Human Plasma | Postabsorptive State | α-keto-β-methylvaleric acid (KMVA) | ~30 µM (estimated from relative data) | [1] |

| Human Plasma | Post-protein Meal | α-keto-β-methylvaleric acid (KMVA) | Significant increase of ~60% from baseline | [1] |

| Human Plasma | Prolonged Fasting (60h) | α-keto-β-methylvaleric acid (KMVA) | Gradual increase from baseline | [1] |

| K562 Cells | In vitro cell culture | Total α-keto acids | 1.55–316 pmol/1 × 10^6 cells | |

| Mouse Liver (WT) | Mus musculus | α-keto-β-methylvalerate (KMV) | ~0.1 nmol/g | [2] |

| Mouse Muscle (WT) | Mus musculus | α-keto-β-methylvalerate (KMV) | ~0.2 nmol/g | [2] |

Metabolic Pathways

This compound is a central molecule in the catabolism of isoleucine in mammals and the biosynthesis of isoleucine in microorganisms and plants.

Isoleucine Catabolism in Mammals

In mammals, the breakdown of isoleucine is initiated by a transamination reaction, which converts isoleucine to this compound. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of this compound, leading to the formation of α-methylbutyryl-CoA. This intermediate then enters further metabolic steps, ultimately yielding acetyl-CoA and propionyl-CoA, which can be utilized in the citric acid cycle for energy production.

Caption: Isoleucine catabolic pathway in mammals.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for metabolic studies. Due to their reactive nature, alpha-keto acids typically require derivatization prior to analysis by chromatographic methods.

Quantification by Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)

This method offers high sensitivity and is suitable for the analysis of tissue samples where concentrations may be low.[2]

1. Sample Preparation and Extraction:

-

Homogenize tissue samples in a suitable buffer.

-

Deproteinize the tissue extracts.

-

To 50 µL of the extract, add an internal standard (e.g., [¹³C]KIV).

2. Derivatization:

-

Add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl to each sample and standard.

-

Vortex briefly and allow the reaction to proceed.

3. Extraction of Derivatives:

-

Extract the derivatized alpha-keto acids with ethyl acetate.

-

Lyophilize the organic phase in a vacuum centrifuge.

-

Reconstitute the dried residue in 200 mM ammonium acetate.

4. UFLC-MS Analysis:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

-

Mobile Phase A: 5 mM ammonium acetate.

-

Mobile Phase B: Methanol.

-

Flow Rate: 400 µL/min.

-

Gradient:

-

0-2 min: 55% B

-

2-2.5 min: Linear gradient to 95% B

-

2.5-3.2 min: 95% B

-

3.2-4.2 min: Return to initial conditions and equilibrate.

-

-

Mass Spectrometry: Perform analysis using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Caption: Workflow for UFLC-MS analysis of branched-chain keto acids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. For alpha-keto acids, a two-step derivatization process involving methoximation followed by silylation is commonly employed to increase volatility.

1. Sample Preparation:

-

Prepare plasma or cell culture extracts.

-

Add an internal standard.

-

Lyophilize the samples to complete dryness.

2. Derivatization:

-

Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect the keto group.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and carboxyl groups.

3. GC-MS Analysis:

-

Column: A suitable capillary column for metabolomics analysis (e.g., HP-5MS).

-

Injection: Inject the derivatized sample.

-

Oven Program: Use a temperature gradient to separate the analytes.

-

Mass Spectrometry: Operate in either scan or selected ion monitoring (SIM) mode for detection and quantification.

Caption: Workflow for GC-MS analysis of alpha-keto acids.

Conclusion

This compound is a metabolically significant molecule with a widespread natural occurrence. Understanding its physiological concentrations and the pathways it is involved in is crucial for various fields of biological and medical research. The experimental protocols outlined in this guide provide a starting point for the reliable quantification of this and other related alpha-keto acids, which is essential for advancing our knowledge of metabolic regulation and its implications for health and disease. Further research is warranted to establish more precise quantitative data across a broader range of organisms and food products.

References

Stereoisomers of 3-Hydroxy-3-methyl-2-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxy-3-methyl-2-oxopentanoate, a chiral α-keto-β-hydroxy acid. Due to the limited direct experimental data on this specific molecule, this guide leverages established methodologies for structurally related compounds to propose synthetic and analytical strategies. The principles of stereochemistry's role in biological activity are also discussed, drawing parallels from analogous molecules.

Introduction

3-Hydroxy-3-methyl-2-oxopentanoate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-hydroxy-3-methyl-2-oxopentanoate and (S)-3-hydroxy-3-methyl-2-oxopentanoate. The spatial arrangement of the hydroxyl, methyl, and ethyl groups around this chiral center is critical in defining the molecule's interaction with biological systems, which are inherently chiral. Understanding the distinct properties and biological activities of each enantiomer is paramount in fields such as drug discovery, metabolomics, and flavor chemistry.

While specific data for the individual enantiomers of 3-hydroxy-3-methyl-2-oxopentanoate are not extensively reported in publicly available literature, general principles and established protocols for similar α-keto-β-hydroxy esters can be applied to their synthesis, separation, and analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉O₄⁻ | PubChem[1] |

| Molecular Weight | 145.13 g/mol | PubChem[1] |

| IUPAC Name | 3-hydroxy-3-methyl-2-oxopentanoate | PubChem[1] |

| Conjugate Acid | 3-Hydroxy-3-methyl-2-oxopentanoic acid | PubChem[2] |

| Molecular Formula (Acid) | C₆H₁₀O₄ | PubChem[2] |

| Molecular Weight (Acid) | 146.14 g/mol | PubChem[2] |

| (R)-Enantiomer | (R)-3-Hydroxy-3-methyl-2-oxopentanoate | PubChem[3] |

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-hydroxy-3-methyl-2-oxopentanoate can be approached through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Proposed Stereoselective Synthesis

Based on general methods for the enantioselective synthesis of α-quaternary α-ketoesters, a plausible route could involve the asymmetric aldol reaction.[4][5]

Experimental Protocol: Asymmetric Aldol Condensation (Hypothetical)

-

Enolate Formation: A suitable prochiral precursor, such as the silyl enol ether of ethyl propionylformate, is prepared.

-

Chiral Catalyst: A chiral Lewis acid catalyst (e.g., a chiral copper-phosphine complex) is introduced to the reaction mixture.[6]

-

Aldol Reaction: The silyl enol ether is reacted with a suitable methylating agent (e.g., methyl triflate) in the presence of the chiral catalyst at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane. The chiral environment induced by the catalyst directs the methylation to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched 3-hydroxy-3-methyl-2-oxopentanoate ester. Subsequent hydrolysis would yield the desired carboxylic acid.

Chiral Resolution

Alternatively, a racemic mixture of 3-hydroxy-3-methyl-2-oxopentanoate can be synthesized and then the enantiomers separated.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (General)

-

Racemate Synthesis: A racemic mixture of 3-hydroxy-3-methyl-2-oxopentanoic acid is synthesized via a standard, non-stereoselective aldol reaction.

-

Resolving Agent: A chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, is added to a solution of the racemic acid in a suitable solvent (e.g., ethanol or ethyl acetate).[7]

-

Diastereomeric Salt Crystallization: The resulting diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.[7]

-

Separation and Isolation: The crystals are collected by filtration.

-

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the chiral amine, liberating the enantiomerically pure 3-hydroxy-3-methyl-2-oxopentanoic acid, which can be extracted into an organic solvent. The other enantiomer remains in the filtrate from step 4 and can be recovered.

Analytical Methods for Stereoisomer Determination

The separation and quantification of the (R) and (S) enantiomers are crucial for assessing the success of a stereoselective synthesis or resolution.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (Proposed)

-

Column: A chiral stationary phase (CSP) column is used. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of chiral acids.

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape, is used as the mobile phase. The exact composition would need to be optimized.

-

Sample Preparation: The enantiomeric mixture of 3-hydroxy-3-methyl-2-oxopentanoate is dissolved in the mobile phase. Derivatization to the methyl or ethyl ester may be necessary to improve chromatographic performance.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.

-

Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.

Experimental Protocol: Enzymatic Assay for a Related Compound (Adaptable)

A method for determining the enantiomers of the related compound 3-methyl-2-oxopentanoate in plasma has been described and could potentially be adapted.[8]

-

Extraction: The sample is acidified and the 2-oxo acids are extracted.

-

Purification: Cation-exchange chromatography is used to separate the 2-oxo acids from amino acids.

-

Enzymatic Conversion: The separated 2-oxo acids are subjected to reductive amination using L-leucine dehydrogenase. (S)-3-methyl-2-oxopentanoate is converted to L-isoleucine, and (R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.

-

Quantification: The resulting amino acids, L-isoleucine and L-alloisoleucine, are then quantified using standard amino acid analysis techniques. This allows for the determination of the original concentrations of the (R) and (S) enantiomers of the 2-oxo acid.[8]

Biological Significance and Signaling Pathways

Direct evidence for the involvement of 3-hydroxy-3-methyl-2-oxopentanoate stereoisomers in specific signaling pathways is not currently available. However, the metabolism of structurally similar branched-chain α-keto acids is well-documented. For instance, 4-methyl-2-oxopentanoate, derived from leucine, is known to be metabolized in various tissues, including pancreatic islets.[9][10]

It is plausible that 3-hydroxy-3-methyl-2-oxopentanoate is an intermediate in branched-chain amino acid metabolism. The stereochemistry of such metabolites is often crucial for their recognition by enzymes and transport proteins.[11] For example, different stereoisomers can have vastly different biological activities, with one being a potent agonist and the other being inactive or even an antagonist.[12]

A hypothetical metabolic fate of 3-hydroxy-3-methyl-2-oxopentanoate could involve its conversion to other metabolites via enzymes such as dehydrogenases or transferases, similar to the metabolism of other α-keto acids.

Visualizations

Caption: Proposed workflow for the stereoselective synthesis of 3-hydroxy-3-methyl-2-oxopentanoate.

Caption: Hypothetical metabolic pathway illustrating the stereoselective processing of enantiomers.

Conclusion

The stereoisomers of 3-hydroxy-3-methyl-2-oxopentanoate represent an important area of study with potential applications in various scientific disciplines. While direct experimental data is sparse, this guide provides a framework for their synthesis, separation, and analysis based on established chemical principles and methodologies applied to analogous compounds. Further research is warranted to elucidate the specific properties and biological roles of the individual (R) and (S) enantiomers, which will undoubtedly be crucial for harnessing their full potential in drug development and other fields.

References

- 1. 3-Hydroxy-3-methyl-2-oxopentanoate | C6H9O4- | CID 11953877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-methyl-2-oxopentanoic acid | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Hydroxy-3-methyl-2-oxopentanoate | C6H9O4- | CID 20846131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a chiral molecule of interest in metabolic research and as a potential building block in drug discovery.

Application Notes

This compound is a derivative of (S)-3-methyl-2-oxopentanoate, a key intermediate in the metabolic pathway of the essential amino acid L-isoleucine. The parent compound, (S)-3-methyl-2-oxopentanoate, is the alpha-keto acid analogue of isoleucine and is involved in the catabolic process that ultimately yields acetyl-CoA and propionyl-CoA[1]. Dysregulation of this pathway is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain alpha-keto acids, including 3-methyl-2-oxopentanoate, leads to severe health issues[2][3].

The hydroxylated form, this compound, is of significant interest for several reasons:

-

Metabolic Research: Studying the effects of this hydroxylated metabolite can provide insights into potential alternative or secondary metabolic pathways for branched-chain amino acids. It may also serve as a chemical probe to investigate the activity of enzymes involved in amino acid metabolism.

-

Chiral Building Block: As a chiral molecule with multiple functional groups (a tertiary alcohol, a ketone, and a carboxylate), it is a valuable synthon for the asymmetric synthesis of complex natural products and pharmaceutical agents.

-

Drug Discovery: The structural similarity to key metabolic intermediates suggests that it could be explored as a modulator of metabolic pathways or as a starting point for the development of novel therapeutic agents.

The synthesis of the closely related compound, ethyl 3-methyl-2-oxopentanoate, has been achieved with high stereoselectivity starting from the chiral pool amino acid L-isoleucine[4]. This approach provides a reliable method for obtaining the desired (S)-stereochemistry at the C3 position.

Experimental Protocols

The following is a representative protocol for the synthesis of the ethyl ester of (S)-3-methyl-2-oxopentanoate, adapted from literature procedures involving the conversion of L-isoleucine to the corresponding α-hydroxy acid followed by oxidation[4]. The final step to obtain the free acid or other esters can be achieved through standard hydrolysis or transesterification reactions.

Protocol 1: Synthesis of Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate from L-Isoleucine

This procedure outlines the conversion of L-isoleucine to the corresponding α-hydroxy ester, which is a key intermediate.

Materials:

-

L-Isoleucine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 2 M

-

Ethanol (absolute)

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Diazotization of L-Isoleucine:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-isoleucine (1 equivalent) in 2 M sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours after the addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Extract the aqueous solution with diethyl ether (3 x volume).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S,3S)-2-hydroxy-3-methylpentanoic acid.

-

-

Esterification:

-

To the crude hydroxy acid, add absolute ethanol (10 equivalents) and toluene (as a co-solvent).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 6-8 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl (2S,3S)-2-hydroxy-3-methylpentanoate.

-

Protocol 2: Oxidation to Ethyl (S)-3-methyl-2-oxopentanoate

This step involves the oxidation of the secondary alcohol to a ketone.

Materials:

-

Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate (from Protocol 1)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Celatom® or diatomaceous earth

Procedure:

-

Oxidation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of ethyl (2S,3S)-2-hydroxy-3-methylpentanoate (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (S)-3-methyl-2-oxopentanoate.

-

Protocol 3: Hydrolysis to (S)-3-Hydroxy-3-methyl-2-oxopentanoic Acid (Conceptual)

-

Hydroxylation: An enzymatic hydroxylation or a stereoselective chemical hydroxylation of a suitable precursor would be performed to introduce the tertiary alcohol.

-

Hydrolysis: The resulting ester would be subjected to standard ester hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acid, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the intermediate, ethyl (S)-3-methyl-2-oxopentanoate, based on typical yields for such reactions.

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate | L-Isoleucine | 60-75 | >95 | GC-MS, ¹H-NMR |

| 2 | Ethyl (S)-3-methyl-2-oxopentanoate | Ethyl (2S,3S)-2-hydroxy-3-methylpentanoate | 80-90 | >98 | GC-MS, ¹H-NMR, Chiral HPLC |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the metabolic pathway in which the parent compound of this compound is involved.

Caption: Synthetic workflow for the preparation of this compound.

Caption: The metabolic pathway of L-isoleucine.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, a chiral α-keto acid of interest in various fields of chemical and pharmaceutical research. The following protocols are based on established techniques for the separation of chiral molecules and can be adapted and optimized for specific sample matrices and purity requirements.

Overview of Purification Strategies

The purification of this compound from a racemic mixture or from a crude synthetic reaction mixture can be approached through several methods. The choice of method will depend on the scale of the purification, the desired final purity, and the available equipment. The primary strategies involve chromatographic techniques and crystallization-based resolution.

-

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the direct separation of enantiomers, offering high resolution and purity. It is suitable for obtaining highly pure this compound on both analytical and preparative scales.

-

Column Chromatography: Standard column chromatography over silica gel can be employed for the removal of non-isomeric impurities from a crude reaction mixture prior to chiral separation.

-

Diastereomeric Salt Crystallization: This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1] This method is often cost-effective for large-scale purifications.[2]

Data Presentation

The following tables summarize typical quantitative data that can be expected from the described purification methods. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Preparative Chiral HPLC Purification Data

| Parameter | Value |

| Column Type | Polysaccharide-based (e.g., Chiralpak® IA, IB, or IC) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |

| Flow Rate | 10-20 mL/min (for semi-preparative scale) |

| Loading Capacity | 5-50 mg per injection (depending on column size) |

| Yield of (S)-enantiomer | >95% (after separation) |

| Enantiomeric Excess (ee) | >99% |

| Purity (by achiral HPLC) | >98% |

Table 2: Diastereomeric Salt Crystallization Data

| Parameter | Value |

| Chiral Resolving Agent | (R)-(+)-α-Methylbenzylamine or similar chiral amine |

| Solvent System | Ethanol, Methanol, or Acetone/Water mixtures |

| Yield of Diastereomeric Salt | 30-45% (per crystallization cycle) |

| Diastereomeric Excess (de) | >95% (after 1-2 recrystallizations) |

| Yield of (S)-enantiomer | >90% (after liberation from the salt) |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

Experimental Protocols

General Workflow for Purification

The overall process for obtaining pure this compound typically follows a multi-step approach, especially when starting from a crude synthetic mixture.

Caption: General workflow for the purification of this compound.

Protocol 1: Preparative Chiral HPLC

This protocol describes the separation of enantiomers from a racemic mixture of 3-Hydroxy-3-methyl-2-oxopentanoate using preparative chiral HPLC.

Materials:

-

Racemic 3-Hydroxy-3-methyl-2-oxopentanoate

-

HPLC-grade hexane

-

HPLC-grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a UV detector

-

Polysaccharide-based chiral column (e.g., Chiralpak® series, 20 x 250 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1%. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic 3-Hydroxy-3-methyl-2-oxopentanoate in a minimal amount of the mobile phase to a concentration of 10-20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Set the flow rate to 15 mL/min.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm).

-

-

Injection and Fraction Collection:

-

Inject an appropriate volume of the sample solution onto the column.

-

Monitor the separation and collect the fractions corresponding to the two enantiomers as they elute. The elution order of the (R) and (S) enantiomers should be determined by analyzing a small amount of a known standard if available.

-

-

Post-Purification:

-

Combine the fractions containing the desired (S)-enantiomer.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The purity and enantiomeric excess of the final product should be confirmed by analytical chiral HPLC.

-

Caption: Workflow for preparative chiral HPLC purification.

Protocol 2: Column Chromatography for Initial Purification

This protocol is suitable for removing non-isomeric impurities from a crude reaction mixture.

Materials:

-

Crude 3-Hydroxy-3-methyl-2-oxopentanoate

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the purified racemic 3-Hydroxy-3-methyl-2-oxopentanoate.

-

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified racemic product, which can then be subjected to chiral resolution. A procedure for a similar compound involved dissolving the residue in diethyl ether and petroleum ether and filtering through a small plug of silica to remove catalyst, followed by distillation.[3]

Protocol 3: Diastereomeric Salt Crystallization (Conceptual)

This protocol outlines the general steps for chiral resolution via diastereomeric salt formation. The optimal resolving agent and solvent must be determined experimentally.

Materials:

-

Purified racemic 3-Hydroxy-3-methyl-2-oxopentanoate

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or another suitable chiral base)

-

Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve the racemic 3-Hydroxy-3-methyl-2-oxopentanoate in the chosen solvent.

-

Add an equimolar amount of the chiral resolving agent. The mixture may need to be heated gently to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

-

Recrystallization:

-

The collected crystals can be recrystallized from the same or a different solvent system to improve the diastereomeric purity.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free this compound. The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt.

-

Extract the desired enantiomer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Final Purification:

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The enantiomeric excess of the final product should be determined by chiral HPLC or polarimetry.

-

Caption: Workflow for diastereomeric salt crystallization.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (S)-3-Hydroxy-3-methyl-2-oxopentanoate in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following application note outlines a general method, as a specific validated method for this compound is not widely available. Therefore, users should consider this a starting point for method development and validation.

Introduction

This compound is a chiral organic acid that may be of interest in various metabolic studies and drug development programs. Accurate and sensitive quantification of this analyte in biological samples is crucial for understanding its physiological roles and metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol details a robust method for the derivatization and subsequent GC-MS analysis of this compound.

Experimental

2.1. Materials and Reagents

-

This compound analytical standard (availability to be confirmed by the user)

-

Internal Standard (IS): A structurally similar compound not present in the sample, for example, a stable isotope-labeled version of the analyte or another organic acid like 3-Methyl-2-oxovaleric acid.

-

Derivatization Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride

-

-

Pyridine (anhydrous)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Deionized water

2.2. Sample Preparation

The following is a general procedure for the extraction of organic acids from a biological matrix such as plasma or urine.

-

Sample Collection: Collect samples (e.g., 1 mL of urine or plasma) and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw the samples on ice. To 500 µL of the sample, add the internal standard to a final concentration of, for example, 10 µg/mL.

-

Deproteinization (for plasma/serum): Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean tube.

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.

-

Liquid-Liquid Extraction:

-

Add 2 mL of ethyl acetate to the acidified sample.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

-

-